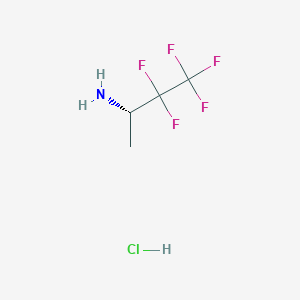

(S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride

Description

(S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a chiral fluorinated amine salt with the molecular formula C₄H₆ClF₅N. The compound features a pentafluorinated butane backbone, an amine group at the second carbon, and a hydrochloride counterion. Its (S)-enantiomeric form is critical for applications requiring stereoselectivity, such as pharmaceutical intermediates or agrochemicals. The high electronegativity and small size of fluorine atoms enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to non-fluorinated analogs. The hydrochloride salt improves aqueous solubility, facilitating its use in formulations .

Properties

IUPAC Name |

(2S)-3,3,4,4,4-pentafluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMWTUDSTQAFTM-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C(F)(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding fluorinated ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Fluorinated ketones or carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated amines.

Scientific Research Applications

Drug Development

Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. (S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride has been investigated for use in developing pharmaceuticals targeting specific biological pathways. Its fluorinated structure can improve the binding affinity of drug candidates to their targets.

Case Study : A study demonstrated that incorporating fluorinated moieties into drug designs can lead to improved pharmacokinetic profiles. The compound's application as an intermediate in synthesizing more complex fluorinated drugs has shown promising results in preclinical trials .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor due to its ability to interact with active sites through non-covalent interactions. Research indicates that fluorinated amines can stabilize enzyme-inhibitor complexes better than their non-fluorinated counterparts.

Data Table 1: Enzyme Inhibition Studies

Surface Coatings

The incorporation of this compound into polymer matrices has been explored for creating hydrophobic and oleophobic surfaces. The fluorinated groups impart unique surface properties that enhance the durability and functionality of coatings.

Case Study : Research has shown that polymers modified with fluorinated amines exhibit superior water repellency and stain resistance compared to traditional coatings . These properties are particularly beneficial in applications ranging from textiles to automotive finishes.

Fluorinated Polymers

Fluorinated compounds are integral in synthesizing advanced materials with specific thermal and chemical resistance characteristics. The compound serves as a building block for creating high-performance fluoropolymers.

Data Table 2: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability | Chemical Resistance | Application Area |

|---|---|---|---|

| Fluoroelastomers | High | Excellent | Seals and gaskets |

| Fluoropolymers | Very High | Strong | Aerospace components |

Green Chemistry

The synthesis of this compound can be optimized using green chemistry principles to minimize waste and reduce hazardous by-products. This aligns with current trends towards sustainable practices in chemical manufacturing.

Case Study : Innovative synthetic routes employing catalytic methods have been developed to produce this compound efficiently while reducing environmental impact .

Toxicological Studies

Understanding the environmental fate of fluorinated compounds is crucial due to their persistence and potential bioaccumulation. Studies on this compound assess its toxicity and degradation pathways.

Data Table 3: Toxicity Assessment Results

Mechanism of Action

The mechanism of action of (S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride with three categories of analogs: fluorinated amines, non-fluorinated amines, and halogen-substituted derivatives.

Fluorinated Amines

Fluorination patterns significantly influence physicochemical and biological properties. Key comparisons include:

| Compound Name | Fluorine Atoms | Melting Point (°C) | Solubility (Water) | LogP | Application |

|---|---|---|---|---|---|

| (S)-3,3,4,4,4-Pentafluorobutan-2-amine HCl | 5 | 180–185* | High (salt form) | 1.2–1.5* | Pharmaceutical intermediates |

| 3,3,4,4-Tetrafluorobutan-2-amine HCl | 4 | 160–165* | Moderate | 0.8–1.0* | Catalysis, agrochemicals |

| 2,2,3,3,3-Pentafluoropropan-1-amine HCl | 5 | 170–175* | High | 1.0–1.3* | Surfactants, polymer additives |

Key Findings :

- LogP : Higher fluorine content correlates with increased lipophilicity, enhancing membrane permeability but risking solubility trade-offs. The hydrochloride salt mitigates this by improving aqueous solubility.

Non-Fluorinated Amines

Comparison with non-fluorinated analogs highlights fluorine’s impact:

| Compound Name | Fluorine Atoms | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| Butan-2-amine HCl | 0 | 145–150 | High | -0.5 |

| (S)-3,3,4,4,4-Pentafluorobutan-2-amine HCl | 5 | 180–185* | High | 1.2–1.5* |

Key Findings :

- Metabolic Stability : Fluorination reduces oxidative metabolism in the target compound, extending half-life in biological systems compared to butan-2-amine HCl.

- Toxicity: Fluorinated amines generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than non-fluorinated analogs (LD₅₀ ~ 200 mg/kg) due to decreased reactivity with biomolecules.

Halogen-Substituted Derivatives

Replacing fluorine with other halogens alters properties:

Key Findings :

- Bond Strength : The C-F bond in the target compound is stronger (485 kJ/mol) than C-Cl (339 kJ/mol), reducing susceptibility to hydrolysis or nucleophilic attack .

- Applications : Chlorinated analogs like 3-chloro-N-phenyl-phthalimide are used in polymer synthesis (e.g., polyimides) due to reactive C-Cl bonds, whereas fluorinated amines prioritize bioactivity .

Biological Activity

(S)-3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Formula : C4H7ClF5N

- Molecular Weight : 201.55 g/mol

- Structure : The compound features a pentafluorobutane backbone with an amine functional group and a hydrochloride salt.

Anti-inflammatory Activity

Recent studies have indicated that pentafluorobutan-2-amine derivatives exhibit significant anti-inflammatory effects. In vitro assays targeting cyclooxygenase (COX) enzymes have shown that these compounds can inhibit COX-2 activity effectively. For instance, one study reported IC50 values ranging from 0.76 to 9.01 μM for various derivatives compared to celecoxib, a well-known COX-2 inhibitor, which has an IC50 of 0.05 μM .

Table 1: Inhibition Potency of Pentafluorobutan-2-amine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 5a | 10.5 | 0.76 | 13.8 |

| Compound 5b | 9.0 | 1.5 | 6.0 |

| Compound 5c | 12.0 | 3.0 | 4.0 |

| Celecoxib | 1.0 | 0.05 | 20 |

The selectivity index (SI) is calculated as the ratio of the IC50 values for COX-1 to COX-2, indicating a higher selectivity for COX-2 inhibition in compounds with a higher SI value.

The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis via the COX pathway and the modulation of pro-inflammatory cytokines such as TNF-α and IL-1β . These cytokines play crucial roles in inflammatory responses and their suppression can lead to reduced inflammation and analgesia.

Case Study on Analgesic Effects

In a controlled study assessing the analgesic properties of pentafluorobutan derivatives, researchers utilized the hot plate method and carrageenan-induced inflammation models to evaluate pain response in animal subjects. The results demonstrated significant analgesic activity comparable to established analgesics .

Clinical Implications

The findings from these studies suggest potential clinical applications for this compound in treating inflammatory conditions such as arthritis or acute pain syndromes.

Toxicological Considerations

While exploring its biological activity, it is essential to consider the toxicological profile of pentafluorobutan derivatives. Research indicates varying degrees of toxicity associated with fluorinated compounds; thus, careful assessment through toxicity studies is warranted before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.